Divergent Chymotrypsin Inhibition: Potency Differential Against 4-Nitro and 4-Bromo Analogs
4-Chloro-1-(2-chlorobenzoyl)-1H-pyrazole exhibits distinct chymotrypsin inhibitory activity compared to key analogs. Its IC50 of 1.40E+3 nM is 1.9-fold more potent than the 4-nitro analog (1-benzoyl-4-nitro-1H-pyrazole, IC50 = 2.70E+3 nM) but 1.6-fold less potent than the 4-bromo derivative (4-bromo-1-[(2-methylphenyl)carbonyl]-1H-pyrazole, IC50 = 2.30E+3 nM) [1]. This places the compound in a unique activity band that is not occupied by other common N-benzoylpyrazoles.
| Evidence Dimension | Chymotrypsin-C Inhibition (IC50) |
|---|---|
| Target Compound Data | 1.40E+3 nM |
| Comparator Or Baseline | 1-benzoyl-4-nitro-1H-pyrazole (IC50 = 2.70E+3 nM); 4-bromo-1-[(2-methylphenyl)carbonyl]-1H-pyrazole (IC50 = 2.30E+3 nM) |
| Quantified Difference | 1.9-fold more potent than 4-nitro analog; 1.6-fold less potent than 4-bromo analog |
| Conditions | HTS in black flat-bottom 96-well microtiter plates; enzyme inhibition assay (Schepetkin et al., 2007) |
Why This Matters
This specific activity band makes the compound a critical 'middle-range' control for chymotrypsin SAR studies, filling a gap between weaker (nitro) and stronger (bromo) inhibitors.
- [1] BindingDB. BDBM23717, BDBM23703, BDBM23715. BindingDB, 2008. View Source
